molecular formula C21H17F3O5 B3474148 [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate

[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate

Cat. No.: B3474148
M. Wt: 406.4 g/mol
InChI Key: NABHMCBCMRKMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate is a complex organic compound that belongs to the class of chromen derivatives

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation, making it a promising candidate for therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with malonic acid in the presence of a base to form the chromen core. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves esterification with 2-methylpropanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromen derivatives.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
  • [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] butanoate

Uniqueness

Compared to similar compounds, [3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group. This group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the trifluoromethyl group increases its metabolic stability, making it more resistant to enzymatic degradation.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-11(2)20(26)28-12-8-9-14-16(10-12)29-19(21(22,23)24)17(18(14)25)13-6-4-5-7-15(13)27-3/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABHMCBCMRKMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.